Cas no 2171200-17-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid)

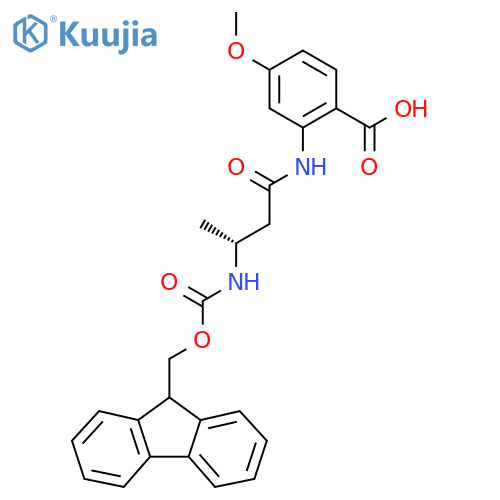

2171200-17-0 structure

商品名:2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid

- EN300-1548863

- 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid

- 2171200-17-0

-

- インチ: 1S/C27H26N2O6/c1-16(13-25(30)29-24-14-17(34-2)11-12-22(24)26(31)32)28-27(33)35-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,14,16,23H,13,15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t16-/m1/s1

- InChIKey: IABLSBOGHLTQOV-MRXNPFEDSA-N

- ほほえんだ: O(C(N[C@H](C)CC(NC1C=C(C=CC=1C(=O)O)OC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 474.17908655g/mol

- どういたいしつりょう: 474.17908655g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 738

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 114Ų

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1548863-0.1g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1548863-0.5g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1548863-10000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 10000mg |

$14487.0 | 2023-09-25 | ||

| Enamine | EN300-1548863-5000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 5000mg |

$9769.0 | 2023-09-25 | ||

| Enamine | EN300-1548863-10.0g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1548863-0.25g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1548863-250mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 250mg |

$3099.0 | 2023-09-25 | ||

| Enamine | EN300-1548863-1000mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 1000mg |

$3368.0 | 2023-09-25 | ||

| Enamine | EN300-1548863-50mg |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 50mg |

$2829.0 | 2023-09-25 | ||

| Enamine | EN300-1548863-1.0g |

2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methoxybenzoic acid |

2171200-17-0 | 1g |

$3368.0 | 2023-06-05 |

2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2171200-17-0 (2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methoxybenzoic acid) 関連製品

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量